molecular formula C9H7F3O3S B6195211 ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate CAS No. 2017767-04-1

ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate

Cat. No.: B6195211
CAS No.: 2017767-04-1
M. Wt: 252.2
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Description

Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of the trifluoromethyl group and the ester functionality in this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate typically involves the reaction of ethyl acetoacetate with 4-(trifluoromethyl)thiophene-3-carbaldehyde. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the condensation reaction. The reaction mixture is then refluxed in an appropriate solvent like ethanol or methanol to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and secondary alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of specific enzymes and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxo-2-(thiophen-2-yl)acetate
  • Ethyl 2-oxo-2-(4-methylthiophen-3-yl)acetate
  • Ethyl 2-oxo-2-(4-chlorothiophen-3-yl)acetate

Uniqueness

Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group increases the compound’s stability and lipophilicity, making it more effective in various applications compared to its non-fluorinated analogs .

Properties

CAS No.

2017767-04-1

Molecular Formula

C9H7F3O3S

Molecular Weight

252.2

Purity

95

Origin of Product

United States

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